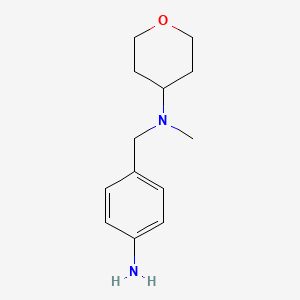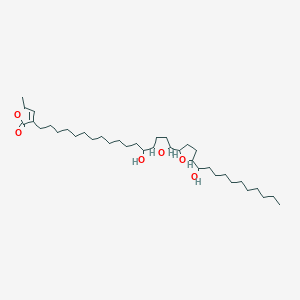![molecular formula C16H18ClN B8730022 N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline](/img/structure/B8730022.png)
N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of 4-isopropylaniline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline typically involves the reaction of 4-isopropylaniline with 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- N-(4-Chlorobenzyl)-4-methylaniline
- N-(4-Chlorobenzyl)-4-ethyl aniline
- N-(4-Chlorobenzyl)-4-tert-butylaniline
Uniqueness
N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C16H18ClN |
|---|---|
分子量 |
259.77 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline |
InChI |
InChI=1S/C16H18ClN/c1-12(2)14-5-9-16(10-6-14)18-11-13-3-7-15(17)8-4-13/h3-10,12,18H,11H2,1-2H3 |
InChI 键 |
XGKYWQZJPKZTNQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)NCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8729941.png)




![6-Chloro-7-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B8729960.png)


![6-Ethyl-2-methylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B8729984.png)
![3H-Imidazo[4,5-b]pyridine, 6-bromo-3-(triphenylmethyl)-](/img/structure/B8729990.png)




